molecular formula C6H11BrO2 B8743763 2-(1-Bromopropan-2-yl)-1,3-dioxolane

2-(1-Bromopropan-2-yl)-1,3-dioxolane

Cat. No.: B8743763
M. Wt: 195.05 g/mol
InChI Key: RBNQWGSPSKUMEJ-UHFFFAOYSA-N
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Description

2-(1-Bromopropan-2-yl)-1,3-dioxolane is a brominated 1,3-dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a 1-bromopropan-2-yl group. This compound belongs to a class of halogenated acetals, which are widely used in organic synthesis as intermediates for constructing complex molecules, particularly in glycosylation and alkylation reactions .

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-(1-bromopropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C6H11BrO2/c1-5(4-7)6-8-2-3-9-6/h5-6H,2-4H2,1H3

InChI Key

RBNQWGSPSKUMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1OCCO1

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Bromo-1,3-dioxolanes

(a) 2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4)
  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.06 g/mol
  • Key Properties : This compound is used as a catalyst or auxiliary in organic synthesis. Its ethylene acetal structure enhances stability during reactions, making it suitable for generating aldehydes under mild acidic conditions .
  • Synthesis : Typically prepared via bromination of propanal ethylene acetal derivatives.
(b) 2-(2-Bromopropyl)-1,3-dioxolane (CAS 106334-26-3)
  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.05 g/mol
  • Key Properties: The extended alkyl chain (propyl vs. ethyl) increases lipophilicity, which may influence solubility in nonpolar solvents. It is utilized in high-yield synthetic routes for pharmaceutical intermediates .
(c) 2-(5-Bromopentyl)-1,3-dioxolane (CAS 56741-68-5)
  • Molecular Formula : C₈H₁₅BrO₂
  • Molecular Weight : 223.11 g/mol
  • Computed Properties :
    • XLogP3: 2.1 (indicative of moderate hydrophobicity)
    • Topological Polar Surface Area: 18.5 Ų
    • Rotatable Bonds: 5 (suggests conformational flexibility) .

Comparison Table: Alkyl-Substituted Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
2-(1-Bromopropan-2-yl)-1,3-dioxolane C₆H₁₁BrO₂ ~195.05 (estimated) Not Specified Central bromine on branched alkyl chain
2-(2-Bromoethyl)-1,3-dioxolane C₆H₁₁BrO₂ 195.06 18742-02-4 Ethylene acetal with terminal bromine
2-(2-Bromopropyl)-1,3-dioxolane C₆H₁₁BrO₂ 195.05 106334-26-3 Propyl chain enhances lipophilicity
2-(5-Bromopentyl)-1,3-dioxolane C₈H₁₅BrO₂ 223.11 56741-68-5 Long alkyl chain, high flexibility

Aryl-Substituted Bromo-1,3-dioxolanes

(a) 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)
  • Molecular Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol
  • This compound is noted for its versatility in synthesizing aryl-C-glycosides .
(b) 2-(1-Bromoethyl)-2-(4-methylphenyl)-1,3-dioxolane (CAS 91306-36-4)
  • Molecular Formula : C₁₂H₁₅BrO₂
  • Molecular Weight : 271.15 g/mol

Comparison Table: Aryl-Substituted Analogs

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane C₁₀H₁₁BrO₂ 243.10 39172-32-2 Aromatic ring with methyl substitution
2-(1-Bromoethyl)-2-(4-methylphenyl)-1,3-dioxolane C₁₂H₁₅BrO₂ 271.15 91306-36-4 Steric hindrance from p-tolyl group

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